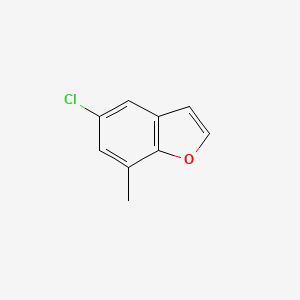
5-Chloro-7-methyl-1-benzofuran
Descripción general
Descripción
5-Chloro-7-methyl-1-benzofuran is a useful research compound. Its molecular formula is C9H7ClO and its molecular weight is 166.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Benzofuran derivatives, including 5-chloro-7-methyl-1-benzofuran, are recognized for their significant antimicrobial properties. Research indicates that benzofuran compounds can act against a variety of pathogens, including bacteria and fungi. For instance, studies have shown that certain benzofuran derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria as well as yeasts .
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Target Organism | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| This compound | Escherichia coli | Moderate |
| This compound | Candida albicans | High |
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives. Specifically, halogenated benzofurans have shown selective toxicity towards human leukemia cells. In vitro tests indicated that these compounds could significantly reduce cell viability in various cancer cell lines, suggesting a promising avenue for cancer treatment .
Table 2: Anticancer Activity of Benzofuran Derivatives
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | K562 (Leukemia) | 15 |
| This compound | HeLa (Cervical Carcinoma) | 20 |
Anti-inflammatory and Analgesic Effects
Benzofurans are also being investigated for their anti-inflammatory and analgesic properties. Some studies suggest that these compounds can inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .
Antidiabetic Properties
Research indicates that benzofuran derivatives may have antidiabetic effects by modulating glucose metabolism and improving insulin sensitivity. This application is particularly relevant given the rising prevalence of diabetes worldwide .
Synthesis and Development
The synthesis of this compound typically involves multi-step chemical reactions that can be optimized for higher yields and purity. Recent advancements in synthetic methods have made it easier to produce this compound on an industrial scale, which is crucial for its application in pharmaceuticals .
Table 3: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Formation of the benzofuran core |
| Step 2 | Chlorination at the 5-position |
| Step 3 | Methylation at the 7-position |
| Final Product | Purification and characterization |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzofuran derivatives, including this compound, against clinically isolated pathogens. The results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
In another investigation, researchers synthesized several derivatives of benzofurans and tested their cytotoxic effects on leukemia cell lines. The study found that modifications at specific positions on the benzofuran ring enhanced anticancer activity, with some compounds achieving IC50 values below 10 µM .
Propiedades
Número CAS |
90895-03-7 |
|---|---|
Fórmula molecular |
C9H7ClO |
Peso molecular |
166.60 g/mol |
Nombre IUPAC |
5-chloro-7-methyl-1-benzofuran |
InChI |
InChI=1S/C9H7ClO/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5H,1H3 |
Clave InChI |
JZUIAXJOLNHMAO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1OC=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













